3-(3-Fluorophenyl)-3-methylpyrrolidine
Description
3-(3-Fluorophenyl)-3-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are characterized by a five-membered nitrogen-containing ring The presence of a fluorine atom on the phenyl ring and a methyl group on the pyrrolidine ring makes this compound unique
Properties
IUPAC Name |
3-(3-fluorophenyl)-3-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-11(5-6-13-8-11)9-3-2-4-10(12)7-9/h2-4,7,13H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYDNZUIGTWREI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247573-87-0 | |
| Record name | 3-(3-fluorophenyl)-3-methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-3-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with methylamine to form an imine intermediate, which is then reduced to the corresponding amine. This amine undergoes cyclization with a suitable reagent, such as a dihalide, to form the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-3-methylpyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines or alcohols.
Scientific Research Applications
3-(3-Fluorophenyl)-3-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-3-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoroamphetamine: A stimulant drug with similar structural features but different pharmacological properties.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Another compound with a fluorophenyl group, used in different chemical contexts.
Uniqueness
3-(3-Fluorophenyl)-3-methylpyrrolidine is unique due to its specific combination of a fluorophenyl group and a methylpyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
Overview
3-(3-Fluorophenyl)-3-methylpyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a detailed examination of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C12H14FN
- Molecular Weight: 195.25 g/mol
- IUPAC Name: this compound
Biological Activity
1. Enzyme Inhibition
Research has indicated that this compound exhibits inhibitory activity against various enzymes. Its structure allows for effective binding to enzyme active sites, potentially altering their function. For instance, studies have shown that modifications in the pyrrolidine core can enhance binding affinity and selectivity towards specific targets, such as MDM2 (Murine Double Minute 2), which is crucial in cancer biology .
2. Anticancer Properties
The compound has been explored for its anticancer properties, particularly through its role as an MDM2 inhibitor. MDM2 is known to negatively regulate the p53 tumor suppressor pathway, and inhibitors like this compound can restore p53 activity, leading to tumor regression. In vivo studies have demonstrated that derivatives of this compound can achieve significant tumor growth inhibition in xenograft models .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- MDM2 Binding: The compound binds to MDM2 with high affinity, disrupting its interaction with p53 and promoting apoptosis in cancer cells.
- Structural Modifications: Variations in substituents on the pyrrolidine ring influence the compound's lipophilicity and solubility, affecting its pharmacokinetic properties and overall efficacy .
Table 1: Summary of Case Studies Involving this compound
Structure-Activity Relationship (SAR)
The efficacy of this compound can be further understood through SAR studies. Key modifications that enhance biological activity include:
- Fluorine Substitution: The presence of fluorine increases electron-withdrawing capacity, enhancing binding affinity to target enzymes.
- Pyrrolidine Modifications: Alterations to the nitrogen atom or carbon chain length can significantly affect the compound's solubility and interaction with biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification Type | Change Made | Impact on Activity |
|---|---|---|
| Fluorine Addition | Added at position 3 on phenyl ring | Increased binding affinity to MDM2 |
| Alkyl Chain Length | Extended methyl group on pyrrolidine | Improved solubility and bioavailability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
